molecular formula C17H14Cl2N2O B14911011 (S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one

(S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one

Cat. No.: B14911011
M. Wt: 333.2 g/mol
InChI Key: IKQCJQGNXCKXGN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with aminoethyl, dichloro, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Phenylisoquinolines: Compounds with phenyl groups attached to the isoquinoline core.

    Aminoethyl Isoquinolines: Compounds with aminoethyl groups attached to the isoquinoline core.

Uniqueness

(S)-3-(1-Aminoethyl)-4,8-dichloro-2-phenylisoquinolin-1(2H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-4,8-dichloro-2-phenylisoquinolin-1-one

InChI

InChI=1S/C17H14Cl2N2O/c1-10(20)16-15(19)12-8-5-9-13(18)14(12)17(22)21(16)11-6-3-2-4-7-11/h2-10H,20H2,1H3/t10-/m0/s1

InChI Key

IKQCJQGNXCKXGN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)N

Canonical SMILES

CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.